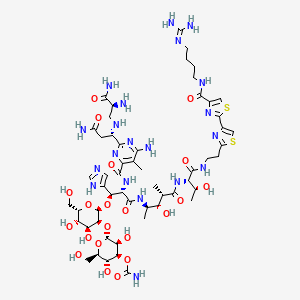
(Z)-4-Decenoic acid
Übersicht
Beschreibung
(Z)-4-Decenoic acid, also known as trans-4-decenoic acid, is a monounsaturated fatty acid that is found in a variety of plant sources, including the seeds of the wild rosemary plant (Rosmarinus officinalis). It has been used for centuries in folk medicine for its medicinal properties, and more recently has been studied for its potential applications in the medical, food, and cosmetic industries.
Wissenschaftliche Forschungsanwendungen
Medicinal Plant Component
Obtusilic acid is found in the flower extract of Plumeria obtusa, a plant known for its medicinal properties . The plant is used in traditional medicine and the presence of Obtusilic acid contributes to its medicinal value.
Organic Acid in Foliar Nutrition
Organic acids, including Obtusilic acid, have been studied for their impact on foliar nutrition, particularly in tomato and pepper plants . These acids can enhance the nutrient absorption of the plants, improving their health and yield.
Lipid Component
Obtusilic acid is a type of fatty acid, which are key components of lipids . Lipids play crucial roles in biological systems, including energy storage, cell membrane structure, and signaling.
Antiseptic Property
cis-4-Decenoic acid, another name for Obtusilic acid, has been found to have antiseptic effects . It can inhibit the growth of bacteria, yeast, and mold, making it potentially useful in medical and food preservation applications.
Bioactive Polylactic Acid Production
(Z)-4-Decenoic acid and (Z)-dec-4-enoic acid, also names for Obtusilic acid, are related to the production of bioactive polylactic acid . Polylactic acid is a biodegradable and eco-friendly polymer with applications in packaging, biomedical, agricultural, automotive, and textile sectors .
Sustainable Fiber Production
Polylactic acid, which is related to (Z)-4-Decenoic acid and (Z)-dec-4-enoic acid, is used to produce sustainable and biodegradable fibers . These fibers are seen as a promising alternative to conventional polyester fibers in textile products.
Wirkmechanismus
Target of Action
Obtusilic acid is a farnesoid X receptor (FXR) agonist . The FXR is a nuclear receptor highly expressed in the liver and small intestine, regulating bile acid, cholesterol, glucose metabolism, inflammation, and apoptosis .
Mode of Action
As an FXR agonist, obtusilic acid interacts with FXR, leading to the suppression of de novo synthesis of bile acids from cholesterol and increases transport of bile acids out of the hepatocytes . This limits the overall size of the circulating bile acid pool while promoting choleresis .
Biochemical Pathways
Obtusilic acid, being an intermediate of the tricarboxylic acid (TCA) cycle of cellular metabolism, plays a role in various biochemical pathways . Many environmental stresses stimulate the biosynthesis of organic acids like obtusilic acid and their release from the roots .
Pharmacokinetics
The pharmacokinetics of obtusilic acid involve its distribution, metabolism, and excretion. It is conjugated in the liver to active metabolites that undergo enterohepatic recirculation and conversion by intestinal microbiota back to obtusilic acid that is reabsorbed or excreted . The mean AUC of total obtusilic acid increased by 1.1-, 4-, and 17-fold in patients with mild, moderate, and severe hepatic impairment, respectively .
Result of Action
Obtusilic acid can improve clinical outcomes in patients with different histological, metabolic, and biochemical issues, as well as improve morbidity and mortality in patients suffering from primary biliary cirrhosis (PBC), primary sclerosing cholangitis (PSC), or liver disease . This improvement is noted in both improved histological examination and reduced need for transplantation .
Action Environment
The action of obtusilic acid can be influenced by environmental factors. For example, plants secrete organic acids in root exudates for mobilizing phosphorus in deficient soils . This suggests that the action of obtusilic acid could be influenced by the nutrient availability in the environment.
Eigenschaften
IUPAC Name |
(Z)-dec-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-7H,2-5,8-9H2,1H3,(H,11,12)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZKQTCECFWKBN-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315543 | |
| Record name | cis-4-Decenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | cis-4-Decenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004980 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
505-90-8 | |
| Record name | cis-4-Decenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Decenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-4-Decenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-4-decenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OBTUSILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PR4L1KTAZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | cis-4-Decenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004980 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
4 - 5 °C | |
| Record name | cis-4-Decenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004980 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: (Z)-4-Decenoic acid is a characteristic metabolite that accumulates in the plasma of individuals with MCAD deficiency. [, , , , ]. This inherited metabolic disorder disrupts the breakdown of medium-chain fatty acids, leading to a buildup of (Z)-4-decenoic acid and other metabolites.
A: Research suggests that (Z)-4-decenoic acid induces oxidative stress in the brain [, ]. Studies have shown that it increases lipid peroxidation, protein oxidation, and depletes antioxidants in rat brain tissues, potentially contributing to the encephalopathy observed in MCAD deficiency.
A: (Z)-4-Decenoic acid and its derivatives have demonstrated antitumor activity in virtual screening studies. Specifically, it exhibits binding affinity to Peroxisome Proliferator-Activated Receptors (PPARs), which are implicated in tumor development and progression [].
A: The presence of the double bond at the 4-position in the carbon chain appears to be crucial for its biological activity. This is highlighted by the fact that saturated dicarboxylic acids do not accumulate to the same extent in metabolic disorders [].
A: Yes, gas chromatography coupled with mass spectrometry (GC/MS) is a reliable method for detecting and quantifying (Z)-4-decenoic acid in biological samples like plasma and dried blood spots [, ].
A: Yes, the presence of elevated levels of (Z)-4-decenoic acid in plasma or dried blood spots is considered pathognomonic for MCAD deficiency, making it a valuable diagnostic marker for this condition [, , ].
A: The discovery of elevated (Z)-4-decenoic acid in seemingly healthy individuals, like family members of patients with MCAD deficiency, suggests a potential risk for developing severe metabolic crises under conditions like fasting or illness [, ].
A: Both (Z)-4-decenoic acid and its trans isomer, (E)-4-decenoic acid (trans-4-decenoic acid), exhibit antiseptic properties against bacteria, yeast, and mold. Interestingly, they demonstrate stronger antiseptic activity compared to 3-hydroxydecanoic acid and their respective sodium salts [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(4R,4aS,7Z,7aR,12bS)-7-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1231139.png)








